N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide
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Overview
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.32. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Innovations in Synthesis : One study describes the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, showcasing the transformation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides into unprecedented tetrahydrobenzofuran derivatives, highlighting innovative synthetic pathways and the structural elucidation of new compounds (Lévai et al., 2002).
Antibacterial Agents : Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of promising antibacterial agents discusses the design, synthesis, and QSAR studies of compounds displaying significant activity against bacterial strains, emphasizing the importance of novel heterocyclic compounds in addressing antimicrobial resistance (Palkar et al., 2017).
Photophysical Properties : The synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate are detailed, showcasing a novel fused oxazapolycyclic skeleton with significant blue emission properties, suggesting potential applications in materials science and optical technologies (Petrovskii et al., 2017).
CNS Agents : A study on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] explores potential central nervous system agents, providing insights into the development of novel therapeutic compounds with antidepressant activity, highlighting the importance of structural diversity in drug discovery (Martin et al., 1981).
Antifungal Activity : The efficient synthesis of benzannulated seven-membered O-heterocycles via the intramolecular ring-opening cyclization of cyclopropanes discusses a novel method for producing compounds with selective antifungal activity, underscoring the role of innovative synthetic strategies in the development of antifungal agents (Cao et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2)8-20-12-7-10(16-13(18)9-3-4-9)5-6-11(12)17-14(15)19/h5-7,9H,3-4,8H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAWJHNAHDISDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3CC3)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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